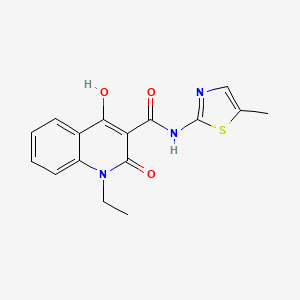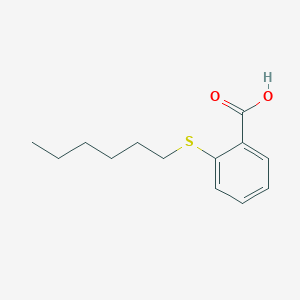![molecular formula C26H16N2O8 B11998236 3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C26H16N2O8, is a complex organic molecule. It features a fused pyrroloisoindole core with two phenyl rings attached. The acetyl group (CH3C(O)-) is also present, contributing to its overall structure. Unfortunately, detailed information about its origin or natural occurrence is scarce.
Vorbereitungsmethoden
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. Starting materials include appropriately substituted aromatic compounds and reagents that facilitate the formation of the pyrroloisoindole core.
Diversity-Oriented Synthesis: Researchers have explored diverse synthetic routes to access structurally related compounds, some of which may share intermediates with our target compound.
Cyclization: The key step involves cyclizing the precursor molecules under controlled conditions (e.g., heating, solvent choice, catalysts).
Protecting Groups: To selectively functionalize specific positions, protecting groups (such as acetyl groups) are used during synthesis.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its rarity and limited applications.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The phenyl rings are susceptible to oxidation, leading to the formation of phenolic compounds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
- Hydrides (e.g., LiAlH4) : For reduction reactions.
Acids/Bases: Used for cyclization and deprotection steps.
- Hydrolysis : Removal of the acetyl group yields the corresponding phenolic compound.
- Functionalization : Substituted derivatives with modified phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Structural Diversity : Researchers study this compound and its analogs to explore novel chemical space.
- Medicinal Chemistry : Investigating potential drug candidates based on its structure.
- Biological Activity : Assessing its effects on cellular processes.
- Drug Development : Screening for potential therapeutic applications.
- Materials Science : Exploring its use in organic electronics or sensors.
- Pharmaceuticals : Potential drug leads.
Wirkmechanismus
The exact mechanism remains elusive, but it likely interacts with cellular targets, influencing biochemical pathways. Further research is needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
While unique, this compound shares features with other pyrroloisoindoles, such as [similar compound 1] and similar compound 2
Eigenschaften
Molekularformel |
C26H16N2O8 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
[3-[2-(3-acetyloxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]phenyl] acetate |
InChI |
InChI=1S/C26H16N2O8/c1-13(29)35-17-7-3-5-15(9-17)27-23(31)19-11-21-22(12-20(19)24(27)32)26(34)28(25(21)33)16-6-4-8-18(10-16)36-14(2)30/h3-12H,1-2H3 |
InChI-Schlüssel |
ZNTOWHSNZAYTQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


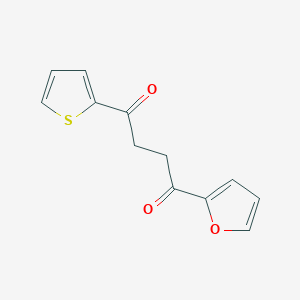

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)




![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
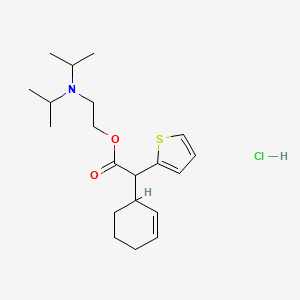
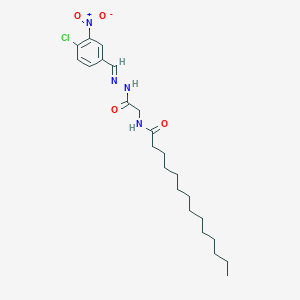
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
